molecular formula C16H14N2O6 B12986265 Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate

Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate

Cat. No.: B12986265
M. Wt: 330.29 g/mol
InChI Key: ZOSBJPLWYHRJDB-UHFFFAOYSA-N
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Description

Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate is a benzoate ester featuring a methyl group at the ester position and a complex substituent at the 2-position of the benzene ring. This substituent comprises an ethoxy group linked to an amide functionality (2-oxoethyl) and a 3-nitrophenyl moiety.

Properties

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

methyl 2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate

InChI

InChI=1S/C16H14N2O6/c1-23-16(20)13-7-2-3-8-14(13)24-10-15(19)17-11-5-4-6-12(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,19)

InChI Key

ZOSBJPLWYHRJDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 3-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methyl salicylate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Methyl 2-((2-(Cyclohexylamino)-1-(3-Nitrophenyl)-2-oxoethyl)amino)benzoate

  • Structural Differences: Replaces the ethoxy group with a cyclohexylamino substituent.
  • Synthesis: Synthesized via solvent-dependent reactions, with methanol preferred for cost and environmental considerations .

2-{4-Nitrophenyl}-2-oxoethyl 2-{[(3,4-Dimethylphenoxy)acetyl]amino}benzoate

  • Structural Differences: Features a 4-nitrophenyl (para-nitro) group and a phenoxyacetyl side chain.
  • Physicochemical Properties: Higher molecular weight (462.45 g/mol) due to the phenoxyacetyl group, which may reduce solubility in polar solvents compared to the target compound .
  • Electronic Effects : The para-nitro group exerts stronger electron-withdrawing effects than the meta-nitro group, altering reactivity in electrophilic substitution reactions.

Methyl 5-Chloro-2-[2-[[(4-Nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate

  • Structural Differences : Incorporates a chlorine atom at the 5-position of the benzoate ring and a 4-nitrophenylmethyl group.
  • Biological Relevance : The chlorine atom may enhance tyrosinase inhibition activity (as seen in ’s methoxy-phenethyl derivatives) by increasing electrophilicity at the active site .
  • Molecular Weight : C₁₇H₁₄ClN₃O₆ (423.77 g/mol) vs. the target compound’s estimated ~380 g/mol, suggesting differences in pharmacokinetic properties.

Methyl 2-(4-Ethoxy-4-oxobutanamido)benzoate

  • Structural Differences : Substitutes the ethoxy-amide-nitrophenyl chain with a 4-ethoxy-4-oxobutanamido group.
  • Stability : The butanamido ester linkage may exhibit higher hydrolytic stability under acidic conditions compared to the target compound’s amide-ethoxy bridge .

Methoxy-Substituted Tyramine Derivatives (e.g., Ph2–Ph6 in )

  • Functional Groups: Methoxyphenethylamino-2-oxoethyl groups instead of nitrophenyl.
  • Biological Activity : Demonstrated tyrosinase inhibition, with activity modulated by hydroxyl and methoxy substituents. The nitro group in the target compound may enhance inhibitory potency due to stronger electron withdrawal .

Physicochemical and Spectral Comparisons

Melting Points and Solubility

  • Target Compound : Predicted melting point range: 100–140°C (based on analogs in and ).
  • Methoxy Derivatives () : Melting points range from 93–134°C, influenced by hydroxyl/methoxy substitution patterns.
  • Nitro Derivatives () : Higher melting points (e.g., 132–134°C for Ph5 in ) due to nitro-group polarity.

Spectral Data

  • IR Spectroscopy :
    • Target compound: Expected peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and 1520/1350 cm⁻¹ (nitro group) .
    • Methoxy derivatives: Additional peaks at ~1250 cm⁻¹ (C-O-C stretching) .
  • NMR Spectroscopy :
    • Target compound: Aromatic protons at δ 7.5–8.5 ppm (nitrophenyl), methyl ester at δ 3.8–4.0 ppm.
    • Chloro derivatives (): Downfield shifts for chlorine-substituted protons (δ 7.6–8.2 ppm) .

Pharmaceutical Potential

  • Tyrosinase Inhibition : Methoxy-phenethyl derivatives () show inhibitory activity; the target compound’s nitro group may enhance binding via stronger electron withdrawal .

Agrochemical Use

  • Pesticide Derivatives : Sulfonylurea esters () like metsulfuron-methyl share benzoate cores but differ in triazine substituents. The target compound’s nitro group may confer herbicidal activity via radical-mediated mechanisms .

Biological Activity

Methyl 2-(2-((3-nitrophenyl)amino)-2-oxoethoxy)benzoate is an organic compound with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the molecular formula C15H15N3O5C_{15}H_{15}N_{3}O_{5} and a molecular weight of approximately 319.29 g/mol. Its structure features a methyl ester group, a benzoate moiety, and a nitrophenyl amino group, which contribute to its solubility and bioactivity.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound shows promise as an antimicrobial agent, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Potential : Its structural similarity to known anticancer agents suggests it may possess cytotoxic properties against cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, enhancing its therapeutic efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Cellular Uptake : The amine moiety facilitates cellular uptake, allowing the compound to effectively reach its biological targets.
  • DNA Binding : Preliminary studies suggest that the compound may interact with DNA, potentially disrupting replication and transcription processes.
  • Enzyme Interaction : The presence of functional groups enables the compound to bind to enzymes, altering their activity and influencing metabolic pathways.

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of this compound:

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionReduced activity of target enzymes

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers tested its effects on various cancer cell lines. The results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. This suggests that further development could lead to novel cancer therapies.

Synthetic Routes and Modifications

Various synthetic methods can be employed to produce this compound, allowing for modifications that enhance its biological properties. For instance:

  • Esterification Reactions : Modifying the ester group can improve solubility and bioavailability.
  • Substitution Reactions : Altering the nitrophenyl group may enhance selectivity towards specific biological targets.

Conclusion and Future Directions

This compound presents a compelling case for further research due to its diverse biological activities and potential therapeutic applications. Future studies should focus on elucidating its mechanisms of action, optimizing its structure for enhanced efficacy, and conducting in vivo studies to assess its safety profile.

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